(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
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Overview
Description
The compound (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a complex organic molecule that features a unique combination of functional groups, including a fluoro-substituted benzothiazine ring, a trifluoromethyl phenyl group, and a morpholino methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multi-step organic synthesis One common route starts with the preparation of the benzothiazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The morpholino methanone group is usually introduced in the final steps of the synthesis. This can be done through a nucleophilic substitution reaction where a morpholine derivative reacts with a suitable electrophilic intermediate, such as an acyl chloride or an ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholino methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In the field of biology and medicine, (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the fluoro and trifluoromethyl groups can enhance binding affinity to certain proteins, while the morpholino methanone moiety may facilitate interactions with enzymes. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(6-fluoro-1,1-dioxido-4-(4-methylphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone): Similar structure but with a methyl group instead of a trifluoromethyl group.
(6-chloro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone): Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
The presence of both fluoro and trifluoromethyl groups in (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone imparts unique electronic properties that can enhance its reactivity and binding affinity in various applications. This makes it distinct from similar compounds that lack these features.
Properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O4S/c21-14-3-6-17-16(11-14)26(15-4-1-13(2-5-15)20(22,23)24)12-18(31(17,28)29)19(27)25-7-9-30-10-8-25/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSODAHNAGTDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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